molecular formula C11H11NO2 B8403592 3-(Methoxymethyl)-8-quinolinol

3-(Methoxymethyl)-8-quinolinol

Cat. No. B8403592
M. Wt: 189.21 g/mol
InChI Key: HYQAHWLXBFESQU-UHFFFAOYSA-N
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Patent
US05597924

Procedure details

Into a tantalum liner in a 600 ml stirred Parr pressure reactor is placed 4.15 g 8-chloro-3-methoxymethylquinoline (20 mmol), 8.0 g 50% aqueous sodium hydroxide (100 mmol) and a solution of 250 mg cupric sulfate pentahydrate (1.0 mmol, 5 mole percent) in 95 ml of water. Sodium hydroxide concentration is 4%. The system is sealed, brought to 160 degrees C and held for 21.5 hours. The cooled solution is filtered through Celite, extracted with two 20 ml portions of toluene, then the aqueous layer is adjusted to pH 3-4 with sulfuric acid and finally to pH 7 with ammonium hydroxide. The mixture is extracted with two 50 ml portions of ethyl acetate. Rotary evaporation of the organic layer gives 2.39 g (63% yield) of crude 8-hydroxy-3-methoxymethylquinoline as a yellow green solid. The crude material is treated with two 500 ml portions of boiling water, leaving behind some insolubles. Long silky yellow needles of pure 8-hydroxy-3-methoxymethylquinoline separate. After filtering and drying, 1.83 g (48% yield) is obtained.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric sulfate pentahydrate
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
95 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([CH2:12][O:13][CH3:14])=[CH:7]2.[OH-:15].[Na+]>O.[Ta]>[OH:15][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([CH2:12][O:13][CH3:14])=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
ClC=1C=CC=C2C=C(C=NC12)COC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
cupric sulfate pentahydrate
Quantity
250 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
95 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ta]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system is sealed
CUSTOM
Type
CUSTOM
Details
brought to 160 degrees C
FILTRATION
Type
FILTRATION
Details
The cooled solution is filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with two 20 ml portions of toluene
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with two 50 ml portions of ethyl acetate
CUSTOM
Type
CUSTOM
Details
Rotary evaporation of the organic layer

Outcomes

Product
Details
Reaction Time
21.5 h
Name
Type
product
Smiles
OC=1C=CC=C2C=C(C=NC12)COC
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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